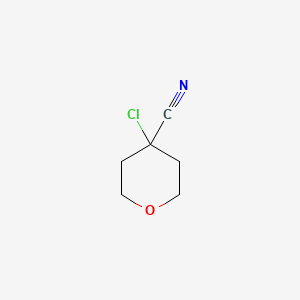
4-Chlorooxane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorooxane-4-carbonitrile is a chemical compound with the molecular formula C6H8ClNO. It is also known by its IUPAC name, 4-chlorotetrahydro-2H-pyran-4-carbonitrile. This compound is characterized by the presence of a chlorine atom and a nitrile group attached to an oxane ring. It has a molecular weight of 145.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxane-4-carbonitrile typically involves the chlorination of tetrahydro-2H-pyran-4-carbonitrile. This reaction can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxane-4-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted oxane derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Scientific Research Applications
4-Chlorooxane-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application and the target molecule or pathwayFor example, the nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions .
Comparison with Similar Compounds
4-Chlorotetrahydro-2H-pyran-4-carbonitrile: A closely related compound with similar structural features.
4-Chlorotetrahydro-2H-pyran-4-carboxamide: Another derivative with a carboxamide group instead of a nitrile group.
4-Chlorotetrahydro-2H-pyran-4-carboxylic acid: A compound with a carboxylic acid group in place of the nitrile group.
Uniqueness: 4-Chlorooxane-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the oxane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H8ClNO |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
4-chlorooxane-4-carbonitrile |
InChI |
InChI=1S/C6H8ClNO/c7-6(5-8)1-3-9-4-2-6/h1-4H2 |
InChI Key |
YNBRGVZYAVNLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


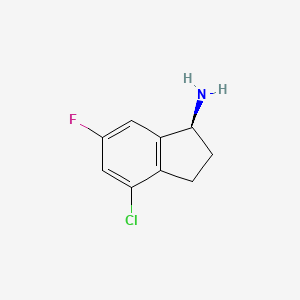
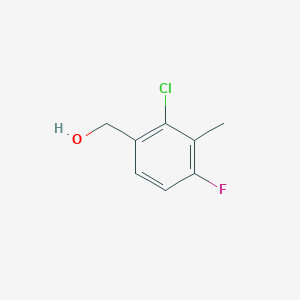

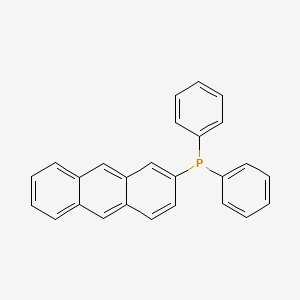
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
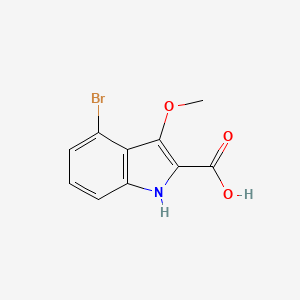
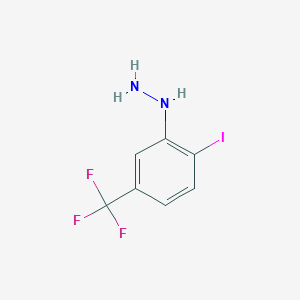

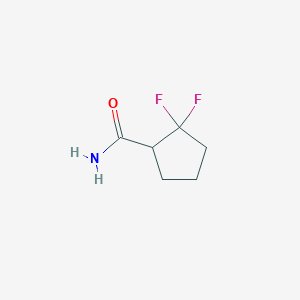
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
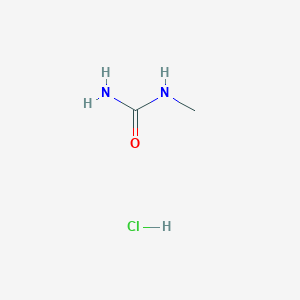
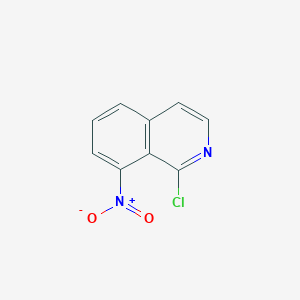
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
